

# TIGIT: An In-depth Technical Guide to its Discovery and Function in Immunology

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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

T cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory immune checkpoint, playing a pivotal role in regulating both innate and adaptive immunity. Discovered in 2009, TIGIT is expressed on key lymphocyte populations, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. Through its interaction with ligands, primarily CD155, on antigen-presenting cells and tumor cells, TIGIT potently suppresses anti-tumor and antiviral immune responses. This multifaceted inhibition is achieved through direct signaling, competition with the co-stimulatory receptor CD226, and modulation of other immune cells like dendritic cells. Its role in promoting T cell exhaustion and Tregmediated suppression has made it a compelling target for cancer immunotherapy. This guide provides a comprehensive technical overview of TIGIT, from its discovery and molecular structure to its complex signaling pathways and the experimental methodologies used to elucidate its function.

# **Discovery and Molecular Structure**

TIGIT (also known as WUCAM, Vstm3, or VSIG9) was independently identified in 2009 by three research groups through genome-wide analyses aimed at discovering novel immunomodulatory receptors.[1][2][3][4] These searches sought genes expressed in T cells that encoded proteins with structural domains characteristic of immune regulators.[5]



Structurally, TIGIT is a Type I transmembrane protein and a member of the poliovirus receptor (PVR)-like protein family.[5][6] Its architecture consists of three key domains:

- Extracellular Domain: A single immunoglobulin variable (IgV) domain responsible for ligand binding.[2][5]
- Transmembrane Domain: A standard alpha-helical domain that anchors the protein to the cell membrane.[2]
- Intracellular Domain: A cytoplasmic tail containing two conserved inhibitory motifs critical for its function:[2][7]
  - An Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM).
  - o An Immunoglobulin Tail-Tyrosine (ITT)-like motif.

Upon ligand binding, phosphorylation of tyrosine residues within these intracellular motifs initiates a downstream signaling cascade that mediates TIGIT's inhibitory functions.[2][8]

## **The TIGIT Receptor-Ligand Axis**

TIGIT is a central component of a complex network of competing receptors and shared ligands, analogous to the well-characterized CD28/CTLA-4 axis.[1][6] TIGIT's function is dictated by its expression on lymphocytes and the expression of its ligands on antigen-presenting cells (APCs), tumor cells, and other cells within the tissue microenvironment.[8][9]

### Ligands

TIGIT interacts with four known ligands from the nectin and nectin-like family:[1][2][10][11]

- CD155 (PVR): This is the primary and highest-affinity ligand for TIGIT.[1][5][12][13] CD155 is frequently overexpressed on various tumor cells and is also found on APCs like dendritic cells and macrophages.[14]
- CD112 (Nectin-2): TIGIT binds to CD112 with a lower affinity than to CD155.[1][15]
- CD113 (PVRL3): TIGIT also demonstrates weak binding to CD113.[1][11]



Nectin-4: More recently, Nectin-4 was identified as a ligand that interacts with TIGIT.[2][10]

#### **Competitive Interactions**

The TIGIT pathway is critically regulated by its competition with the co-stimulatory receptor CD226 (DNAM-1) and another receptor, CD96, for the same ligands, primarily CD155.[1][6][10] TIGIT binds to CD155 with a significantly higher affinity than CD226, allowing it to effectively outcompete the activating receptor and deliver a dominant inhibitory signal.[1][16] This competitive dynamic is a key mechanism for fine-tuning immune responses.[1]

#### **Data Presentation: Receptor-Ligand Binding Affinities**

The functional outcome of the TIGIT/CD226/CD96 axis is heavily influenced by the binding affinities of these receptors for their shared ligand, CD155.

Receptor	Ligand	Dissociation Constant (Kd) (nmol/L)	Interaction Type
TIGIT	CD155	~3.15	Inhibitory
CD96	CD155	~37.6	Inhibitory
CD226 (DNAM-1)	CD155	~119	Activating

Table 1: Comparative

binding affinities of

human TIGIT, CD96,

and CD226 for their

common ligand,

CD155. Data

compiled from

scientific literature.[8]

# **Function and Mechanisms of Immune Suppression**

TIGIT suppresses the immune system through multiple, non-redundant mechanisms affecting various stages of the cancer-immunity cycle.[1] It acts on both the innate (NK cells) and adaptive (T cells) arms of the immune system.



#### **Direct Inhibition of T Cells and NK Cells**

Upon engagement with its ligands, the phosphorylated ITIM and ITT-like motifs in TIGIT's cytoplasmic tail recruit SH2 domain-containing phosphatases, such as SHIP-1.[8] This leads to the inhibition of downstream signaling pathways including PI3K, MAPK, and NF-kB.[8][17]

- In T Cells: TIGIT signaling directly inhibits T cell receptor (TCR)-mediated activation, leading to reduced proliferation and decreased production of effector cytokines like IFN-γ, IL-2, and TNF-α.[3][18][19]
- In NK Cells: TIGIT ligation directly suppresses NK cell cytotoxicity and IFN-γ production.[20]
  [21]

#### **Competition with CD226**

By binding to CD155 with high affinity, TIGIT prevents the engagement of the co-stimulatory receptor CD226.[16][22] This not only blocks the positive signals required for full T cell and NK cell activation but can also lead to the internalization and degradation of CD226, further dampening the immune response.[8][16]

#### **Modulation of Dendritic Cells (DCs)**

TIGIT can act in a cell-extrinsic manner by binding to CD155 expressed on DCs.[1] This interaction induces a tolerogenic phenotype in the DCs, characterized by increased production of the immunosuppressive cytokine IL-10 and decreased production of the pro-inflammatory cytokine IL-12.[1][8] This altered cytokine milieu impairs the priming and activation of effector T cells.[1]

### **Enhancement of Regulatory T Cell (Treg) Function**

TIGIT is highly expressed on a subset of Tregs that are particularly suppressive.[18][19] TIGIT signaling in these Tregs enhances their ability to inhibit Th1 and Th17 responses, further contributing to an immunosuppressive tumor microenvironment.[7][18]

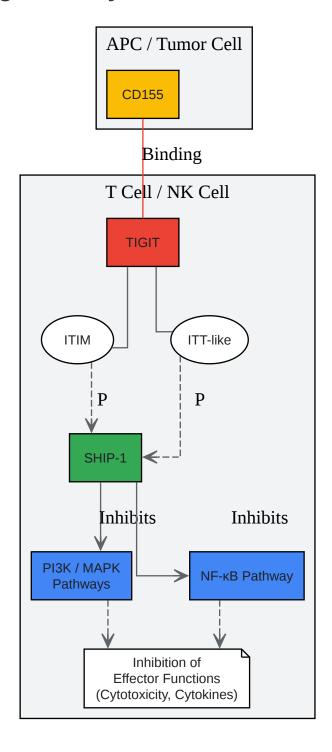
#### **Role in T Cell Exhaustion**

In the context of chronic antigen exposure, such as in cancer, TIGIT is highly co-expressed with other inhibitory receptors like PD-1, TIM-3, and LAG-3 on tumor-infiltrating lymphocytes (TILs).



[18][20] This TIGIT-positive subset of CD8+ T cells displays a severely exhausted phenotype, characterized by a profound loss of effector function.[18][19]

# Visualizations: Pathways and Relationships TIGIT Signaling Pathway

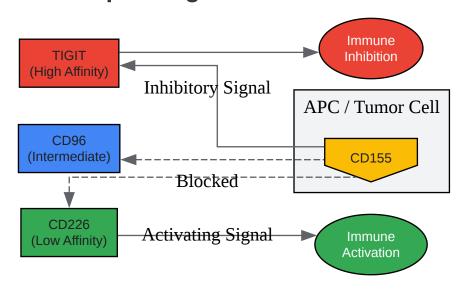




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Caption: TIGIT intracellular signaling cascade upon ligand binding.

### **Competitive Receptor-Ligand Axis**

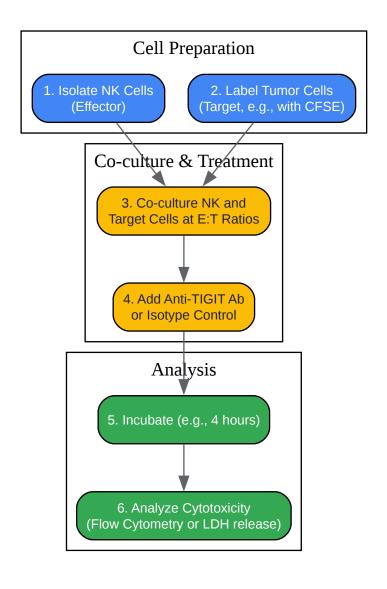


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Caption: TIGIT outcompetes CD226 for binding to CD155.

### **Experimental Workflow: NK Cell Cytotoxicity Assay**





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Caption: Workflow for assessing TIGIT's role in NK cell cytotoxicity.

## **Key Experimental Protocols**

The function of TIGIT has been elucidated through a variety of standard and specialized immunological assays. Below are detailed methodologies for key experiments.

## **Protocol: T Cell Proliferation Assay (CFSE-based)**

This assay measures the ability of T cells to proliferate in response to stimulation and how this is affected by TIGIT blockade.



#### 1. Cell Isolation and Preparation:

- Isolate CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using negative selection magnetic beads.
- Resuspend purified T cells in PBS at a concentration of 1-5 x 10<sup>6</sup> cells/mL.
- 2. CFSE Labeling:
- Add Carboxyfluorescein succinimidyl ester (CFSE) to the cell suspension at a final concentration of 0.5-5 μM.
- Incubate for 10 minutes at 37°C, protected from light.
- Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).
- Wash the cells twice with complete medium to remove excess CFSE.
- 3. Cell Culture and Stimulation:
- Plate CFSE-labeled T cells in a 96-well plate.
- Add stimulating agents, such as plate-bound anti-CD3 (1-5 μg/mL) and soluble anti-CD28 (1-2 μg/mL) antibodies.
- Add experimental antibodies: anti-TIGIT blocking antibody or an isotype-matched control antibody (typically at 10 μg/mL).
- 4. Incubation and Analysis:
- Culture the cells for 3-5 days at 37°C, 5% CO2.
- Harvest the cells and analyze by flow cytometry.
- Gate on the live lymphocyte population and measure the fluorescence intensity in the FITC/GFP channel. Each cell division results in a halving of CFSE fluorescence, allowing for the quantification of proliferation.[3][10]



# Protocol: NK Cell Cytotoxicity Assay (Flow Cytometry-based)

This assay quantifies the ability of NK cells to kill target tumor cells and the impact of TIGIT blockade on this function.

- 1. Target Cell Preparation:
- Use a target cell line known to be susceptible to NK cell killing (e.g., K562).
- Label the target cells with a fluorescent dye like CFSE as described above.
- Wash and resuspend the labeled target cells at a known concentration.
- 2. Effector Cell Preparation:
- Isolate NK cells from PBMCs.
- Alternatively, use total PBMCs as effector cells, as this preserves the cellular microenvironment.
- 3. Co-culture:
- In FACS tubes or a 96-well plate, combine effector cells and CFSE-labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
- Add anti-TIGIT blocking antibody or an isotype control.
- Incubate for 4 hours at 37°C.
- 4. Staining and Analysis:
- Just prior to analysis, add a viability dye that is excluded by live cells, such as Propidium Iodide (PI) or 7-AAD.
- · Acquire samples on a flow cytometer.
- Gate on the target cell population (CFSE-positive).



- Within the target gate, quantify the percentage of dead cells (PI/7-AAD positive).
- Calculate the percentage of specific lysis for each condition.

#### Protocol: In Vivo Mouse Tumor Model

This experiment assesses the therapeutic efficacy of TIGIT blockade on tumor growth in a living organism.

- 1. Tumor Implantation:
- Use a syngeneic mouse model (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells).
- Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10<sup>6</sup> cells) into the flank of the mice.
- 2. Tumor Growth and Treatment:
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomize mice into treatment groups (e.g., Isotype control IgG, anti-TIGIT Ab, anti-PD-1 Ab, anti-TIGIT + anti-PD-1 Ab).
- Administer antibodies via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 10 mg/kg, every 3-4 days).
- 3. Monitoring and Endpoint:
- Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
- Monitor animal weight and overall health.
- The experiment concludes when tumors in the control group reach a predetermined maximum size, or at a specified time point.
- At the endpoint, tumors and spleens can be harvested for ex vivo analysis of tumorinfiltrating lymphocytes (TILs) by flow cytometry.[15]



#### **Protocol: Dendritic Cell Cytokine Production Assay**

This assay measures how TIGIT engagement affects the cytokine profile of dendritic cells.

- 1. DC Generation/Isolation:
- Generate bone marrow-derived dendritic cells (BMDCs) from mice or isolate myeloid DCs from blood.
- 2. Co-culture and Stimulation:
- Plate DCs and stimulate them with a Toll-like receptor (TLR) agonist, such as Lipopolysaccharide (LPS), to induce maturation and cytokine production.
- Add a TIGIT-Fc fusion protein to engage CD155 on the DCs, or co-culture with cells expressing TIGIT. Use a control-Fc protein as a negative control.
- 3. Incubation:
- Incubate the cultures for 24-48 hours.
- 4. Analysis:
- Collect the culture supernatants.
- Measure the concentration of IL-10 and IL-12 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- Alternatively, intracellular cytokine staining followed by flow cytometry can be used to determine the frequency of cytokine-producing DCs.[5][7]

## **Conclusion and Future Directions**

TIGIT is a potent inhibitory receptor that acts as a crucial brake on anti-tumor immunity. Its diverse mechanisms of suppression—spanning direct lymphocyte inhibition, competition with activating receptors, and modulation of the wider tumor microenvironment—underscore its importance as a therapeutic target. Preclinical studies have consistently shown that blocking the TIGIT pathway, particularly in combination with PD-1/PD-L1 inhibitors, can reinvigorate



exhausted T cells and NK cells, leading to enhanced tumor control.[8] While early clinical trial results for TIGIT-blocking antibodies have been mixed, the strong biological rationale continues to drive intensive research. Future work will focus on identifying predictive biomarkers to select patients most likely to respond, optimizing combination therapies, and exploring novel therapeutic modalities to target this complex and critical immune checkpoint.

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